
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a 6-chloro-3,4-dihydro-2H-1-benzopyran moiety It is a white solid that is sparingly soluble in water but readily soluble in organic solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzonitrile with 6-chloro-3,4-dihydro-2H-1-benzopyran under specific conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid like aluminum chloride. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of 4-chlorotoluene to produce 4-chlorobenzonitrile, which is then reacted with 6-chloro-3,4-dihydro-2H-1-benzopyran. The ammoxidation process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at high temperatures (around 400-500°C) .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like chlorine (Cl₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzonitrile: A simpler compound with a similar nitrile group but lacking the benzopyran moiety.
6-Chloro-3,4-dihydro-2H-1-benzopyran: A compound with a similar benzopyran structure but without the nitrile group.
Uniqueness
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- is unique due to the combination of the benzonitrile and benzopyran moieties, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
135014-51-6 |
|---|---|
Fórmula molecular |
C16H12ClNO |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
4-(6-chloro-3,4-dihydro-2H-chromen-2-yl)benzonitrile |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-8-16-13(9-14)5-7-15(19-16)12-3-1-11(10-18)2-4-12/h1-4,6,8-9,15H,5,7H2 |
Clave InChI |
BORVVVOHURDDFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)Cl)OC1C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


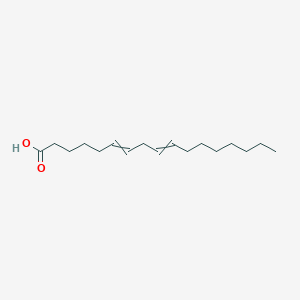
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

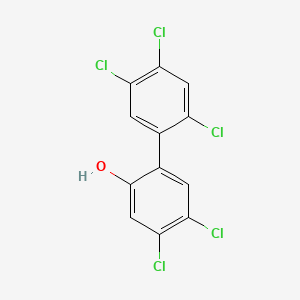
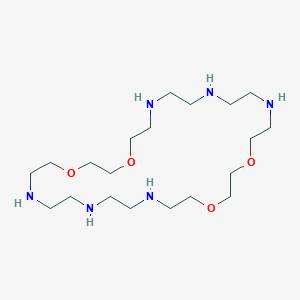
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
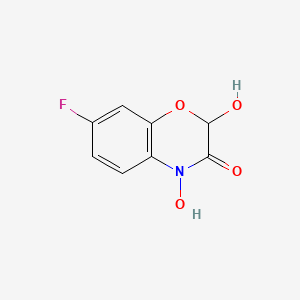
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

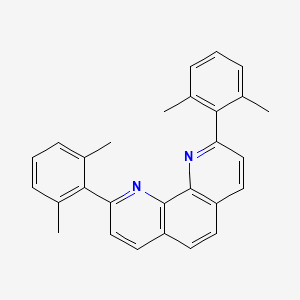
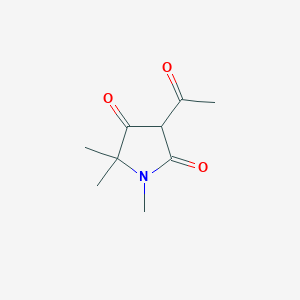
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)

![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)
